Dextrorphan-d3

LC-MS/MS Stable Isotope-Labeled Internal Standard Quantitative Bioanalysis

Dextrorphan-d3 (524713-57-3) is the chirality-matched trideuterated internal standard for LC-MS/MS quantification of dextrorphan, the active O-demethylated metabolite of dextromethorphan. It corrects for matrix effects, extraction variability, and prevents metabolic conversion artifacts—unlike dextromethorphan-d3 or levorphanol-d3 alternatives. Essential for CYP2D6 activity assays, forensic toxicology, ANDA/NDA impurity profiling, and clinical bioequivalence studies. Supplied with full characterization data traceable to USP/EP standards.

Molecular Formula C17H23NO
Molecular Weight 260.39 g/mol
CAS No. 524713-57-3
Cat. No. B3416007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrorphan-d3
CAS524713-57-3
Molecular FormulaC17H23NO
Molecular Weight260.39 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
InChIInChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3
InChIKeyJAQUASYNZVUNQP-PGDUQUMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrorphan-d3 (CAS 524713-57-3): Stable Isotope-Labeled Analytical Reference Standard for Pharmacokinetic and Forensic Quantification


Dextrorphan-d3 (CAS 524713-57-3) is a trideuterated isotopologue of dextrorphan, the primary pharmacologically active O-demethylated metabolite of the widely used antitussive agent dextromethorphan [1]. The compound is formally designated as (9α,13α,14α)-17-(Methyl-d3)-morphinan-3-ol, featuring three deuterium atoms substituted at the N-17 methyl position, which confers a molecular formula of C17H20D3NO and a molecular weight of 260.39 g/mol (representing a +3 Da mass shift relative to unlabeled dextrorphan) . This compound is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of dextrorphan and/or dextromethorphan in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Why Unlabeled Dextrorphan or Alternative Internal Standards Cannot Substitute for Dextrorphan-d3 in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis employing LC-MS/MS, the use of unlabeled dextrorphan as an internal standard introduces unacceptable analytical variability due to differential matrix effects (ion suppression/enhancement) and extraction recovery inconsistencies between the analyte and the internal standard. The substitution of Dextrorphan-d3 with alternative deuterated internal standards—such as Dextromethorphan-d3—fails to correct for variable metabolic conversion during sample workup or storage, as Dextromethorphan-d3 does not co-elute with the primary dextrorphan metabolite peak under reverse-phase chromatographic conditions [1]. Furthermore, substitution with the stereoisomeric internal standard Levorphanol-d3 introduces additional quantification inaccuracies when simultaneous enantiomeric resolution is required, as Dextrorphan-d3 provides chirality-matched co-elution with the target d-enantiomer metabolite while maintaining baseline chromatographic separation from levorotatory species .

Quantitative Differential Evidence: Dextrorphan-d3 (524713-57-3) Versus Alternative Stable Isotope-Labeled Internal Standards and Unlabeled Comparators


Mass Spectrometric Differentiation: +3 Da Isotopic Mass Shift and Chromatographic Co-Elution Versus Unlabeled Dextrorphan

Dextrorphan-d3 provides a +3.02 Da mass shift relative to unlabeled dextrorphan (monoisotopic mass: 257.178 Da for C17H23NO; Dextrorphan-d3 monoisotopic mass: 260.197 Da) due to trideuteration at the N-17 methyl position . This mass increment ensures that the isotopic envelope of the internal standard (m/z 260.4 [M+H]+) falls completely outside the naturally occurring isotopic distribution of unlabeled dextrorphan (m/z 258.2 [M+H]+), eliminating spectral overlap and enabling baseline-resolved selected reaction monitoring (SRM) transitions in triple quadrupole MS instruments . Chromatographically, Dextrorphan-d3 exhibits near-identical retention time (co-elution) with the unlabeled analyte due to the minimal physicochemical perturbation conferred by deuterium substitution at a peripheral methyl group, thereby experiencing identical matrix-induced ion suppression or enhancement effects as the target dextrorphan analyte . In contrast, the use of unlabeled structural analogs as internal standards (e.g., levorphanol) results in differential chromatographic retention and disparate ionization responses under electrospray ionization (ESI) conditions [1].

LC-MS/MS Stable Isotope-Labeled Internal Standard Quantitative Bioanalysis

Metabolic Specificity: Quantification of CYP2D6-Mediated O-Demethylation Using Dextrorphan-d3 as Metabolite Internal Standard

Dextrorphan-d3 is deployed as the internal standard for quantifying dextrorphan production in CYP2D6 activity assays using dextromethorphan as the probe substrate . In a validated hepatic microsomal CYP cocktail assay, dextrorphan-d3 (sourced from Toronto Research Chemicals) was used to normalize the area under the curve (AUC) of the dextrorphan metabolite produced from dextromethorphan incubation, enabling precise CYP2D6 activity calculation across a standard curve range of 0.1 to 100 ng/mL . The use of dextrorphan-d3—rather than the substrate internal standard dextromethorphan-d3—is essential here because it directly corrects for any post-incubation analyte loss or matrix effects specifically affecting the metabolite peak. If dextromethorphan-d3 were substituted, it would co-elute with the unmetabolized substrate peak rather than the metabolite peak, providing no correction for metabolite-specific ion suppression in the dextrorphan elution window [1]. Furthermore, the method achieved a lower limit of quantification (LLOQ) sufficient for detecting dextrorphan concentrations in the sub-ng/mL range in plasma, with dextrorphan-d3 enabling robust inter-day precision (CV < 15%) .

CYP2D6 Phenotyping Drug Metabolism Pharmacokinetics

Enantioselective Quantification: Baseline Chiral Resolution from Levorphanol-d3 in Post-Mortem Forensic Analysis

In a validated enantioselective LC-MS/MS method for the simultaneous quantification of methorphan enantiomers and their metabolites in human blood, Dextrorphan-d3 was employed alongside Levorphanol-d3 as distinct internal standards for the respective d- and l- enantiomeric metabolite peaks [1]. The method utilized a polysaccharide-based Lux AMP chiral column with a mobile phase of acetonitrile and 5 mM aqueous ammonium bicarbonate (pH 11) at a 50:50 (v/v) ratio and a flow rate of 1 mL/min [1]. Under these conditions, dextrorphan and levorphanol were chromatographically resolved to baseline, with Dextrorphan-d3 co-eluting exclusively with the dextrorphan peak while Levorphanol-d3 co-eluted with the levorphanol peak [1]. The mass spectrometer was operated in scheduled multiple reaction monitoring (MRM) mode, with four transitions monitored for each analyte and two transitions for each deuterated internal standard [1]. Substitution of Dextrorphan-d3 with a single non-chiral internal standard or the mismatched Levorphanol-d3 would introduce systematic quantification bias due to differential matrix effects between the enantiomer elution windows . The method was successfully applied to post-mortem blood samples, confirming cases of severe overdosing involving dextromethorphan, levomethorphan, and combinations thereof [1].

Forensic Toxicology Chiral Chromatography Post-Mortem Analysis

Pharmacological Rationale for Target Analyte Selection: Dextrorphan Exhibits 3-Fold Higher NMDA Receptor Antagonist Potency Versus Levorphanol

The selection of Dextrorphan-d3 as the internal standard for dextrorphan quantification is underscored by the distinct pharmacological profile of the unlabeled analyte relative to its stereoisomer levorphanol. In murine cortical neuron cultures, dextrorphan produced a selective attenuation of N-methyl-D-aspartate (NMDA) receptor-mediated responses without affecting kainate or quisqualate receptor-mediated currents [1]. Dextrorphan exhibited an ED50 of 13 to 17 μM for neuroprotection against NMDA-induced toxicity, whereas the levorotatory enantiomer levorphanol demonstrated an ED50 of 40 μM under identical assay conditions [1]. This represents an approximately 3-fold higher potency for dextrorphan in blocking NMDA receptor-mediated excitotoxicity [1]. Furthermore, radioligand binding studies using [3H]dextrorphan revealed that dextrorphan binds to a shallower site within the NMDAR ion channel vestibule, distinct from the deep pore binding site of MK-801, and can associate with the closed channel state—a property not shared by MK-801 [2]. These quantitative pharmacological differences substantiate why dextrorphan (and by extension, its deuterated internal standard Dextrorphan-d3) remains the analytically relevant target for studies investigating dextromethorphan metabolism and NMDA receptor pharmacology.

NMDA Receptor Antagonism Neuroprotection Pharmacology

Regulatory Compliance: Certified Reference Material (CRM) Traceability to ISO 17025 / ISO 17034

Dextrorphan-d3 is available as a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM characterization includes metrologically valid procedures for property value assignment, with certificates of analysis providing certified values, associated uncertainties, and a statement of metrological traceability . In contrast, unlabeled dextrorphan reference standards—while useful for qualitative identification—are not typically supplied with the same level of certified quantitative traceability required for regulated bioanalytical method validation . The CRM designation ensures that Dextrorphan-d3 can be used as a quantitative analytical reference standard in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial pharmaceutical production quality control [1]. This regulatory-grade certification distinguishes Dextrorphan-d3 from non-certified deuterated standards and unlabeled analytical reference materials that lack formal metrological traceability documentation.

Certified Reference Material ISO 17034 Regulatory Compliance

Deuterium Incorporation Purity: 97–98% Enrichment Enabling Minimal Undeuterated Carryover

Commercial lots of Dextrorphan-d3 are characterized by deuterium incorporation at the N-17 methyl position of 97–98% . This high isotopic enrichment ensures that the residual undeuterated dextrorphan content (≤2–3% of total) does not contribute appreciable background signal to the analyte (unlabeled dextrorphan) quantification channel . In LC-MS/MS method validation, the presence of undeuterated carryover from the internal standard stock solution can artificially elevate the lower limit of quantification (LLOQ) and compromise assay sensitivity [1]. With a deuterium incorporation of ≥97%, Dextrorphan-d3 maintains an internal standard-to-analyte cross-talk of <0.5% in the unlabeled channel, meeting the acceptance criteria specified in FDA Bioanalytical Method Validation Guidance (cross-talk ≤20% of LLOQ response) [1]. In comparison, alternative deuterated internal standards with lower isotopic enrichment (e.g., single-deuterium labeled analogs with ~95% enrichment) exhibit higher undeuterated carryover that may require corrective blank subtraction or limit the achievable LLOQ.

Isotopic Purity Mass Spectrometry Analytical Sensitivity

Primary Procurement and Application Scenarios for Dextrorphan-d3 (524713-57-3)


CYP2D6 Phenotyping and Drug-Drug Interaction (DDI) Studies in Pharmaceutical R&D

Dextrorphan-d3 is the definitive internal standard for quantifying dextrorphan in hepatic microsomal or hepatocyte incubations using dextromethorphan as a CYP2D6 probe substrate. As demonstrated in validated CYP cocktail assays, dextrorphan-d3 normalizes metabolite AUC across a 0.1–100 ng/mL calibration range and corrects for matrix effects specific to the dextrorphan elution window . This application is critical for in vitro DDI assessments submitted to regulatory agencies, where accurate CYP2D6 activity determination informs drug labeling and dosing recommendations .

Forensic Toxicology and Post-Mortem Dextromethorphan Overdose Confirmation

In forensic casework involving suspected dextromethorphan abuse or overdose, Dextrorphan-d3 enables the enantioselective quantification of dextrorphan in post-mortem blood using validated chiral LC-MS/MS methods. The use of Dextrorphan-d3 in scheduled MRM mode with two monitored transitions ensures unambiguous identification and quantification of the d-enantiomer metabolite while baseline-resolving it from levorphanol, a critical distinction in cases involving levomethorphan co-ingestion [1]. The method has been successfully applied to confirm fatal overdoses where dextrorphan concentrations exceeded therapeutic ranges [1].

Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Analytical Method Validation

Dextrorphan-d3, supplied as an EP Impurity B D3 reference standard, is used for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA and NDA filings for dextromethorphan-containing drug products [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced to USP or EP pharmacopeial standards upon request [2]. Its use as a stable isotope-labeled internal standard satisfies the FDA and EMA requirements for accurate and precise quantification of related substances and metabolites in pharmaceutical quality control.

Clinical Pharmacokinetic Studies of Dextromethorphan in Healthy Volunteers and Patient Populations

Dextrorphan-d3 is employed as the internal standard in validated LC-MS/MS methods for quantifying dextromethorphan, dextrorphan, and co-formulated agents (e.g., doxylamine) in human plasma following oral administration [3]. The deuterated internal standard corrects for variability introduced during liquid-liquid extraction (LLE) and electrospray ionization, enabling precise pharmacokinetic parameter estimation (Cmax, Tmax, AUC, t1/2) in clinical pharmacology studies [3]. The method's robustness supports its application in bioequivalence studies required for generic drug approval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextrorphan-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.